molecular formula C18H15BrN2O4 B214626 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

カタログ番号 B214626
分子量: 403.2 g/mol
InChIキー: QYGQPFBKBMSLAD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, also known as BRD0705, is a small molecule inhibitor that has shown potential in the field of cancer research. The compound has been synthesized using a variety of methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

作用機序

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to a more compact chromatin structure and a decrease in gene expression. HDAC inhibitors, such as 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, can prevent this deacetylation process, leading to increased gene expression and potentially inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to induce apoptosis in cancer cells and inhibit the growth of several cancer cell lines. It has also been reported to inhibit the activity of HDACs, specifically HDAC6 and HDAC8. HDAC inhibitors, including 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, have been shown to induce cell cycle arrest and apoptosis in cancer cells.

実験室実験の利点と制限

One advantage of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines and induce apoptosis in cancer cells. Additionally, it has been reported to inhibit the activity of HDACs, which are enzymes that play a role in the regulation of gene expression. However, one limitation of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

将来の方向性

Future research could focus on optimizing the synthesis method of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide to improve yield and purity. Additionally, further studies could investigate the potential of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide as a therapeutic agent for specific types of cancer, as well as its potential in combination therapy with other cancer drugs. Further studies could also explore the potential side effects and toxicity of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide, as well as its pharmacokinetics and pharmacodynamics.

合成法

The synthesis of 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been achieved using several methods, including a three-step process that involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate, followed by a Michael addition reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Another method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide, followed by a condensation reaction with 3-amino-2-hydroxybenzoic acid, and finally, an acetylation reaction with acetic anhydride. Both methods have been reported to yield high purity 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide.

科学的研究の応用

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. 2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been shown to have potential in the treatment of cancer, as they can induce cell cycle arrest and apoptosis in cancer cells.

特性

製品名

2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

分子式

C18H15BrN2O4

分子量

403.2 g/mol

IUPAC名

2-[3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C18H15BrN2O4/c19-12-7-5-11(6-8-12)15(22)9-18(25)13-3-1-2-4-14(13)21(17(18)24)10-16(20)23/h1-8,25H,9-10H2,(H2,20,23)

InChIキー

QYGQPFBKBMSLAD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O

正規SMILES

C1=CC=C2C(=C1)C(C(=O)N2CC(=O)N)(CC(=O)C3=CC=C(C=C3)Br)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。